An In-depth Technical Guide to 1,1,6-Trimethyl-1,2-dihydronaphthalene (TDN)
An In-depth Technical Guide to 1,1,6-Trimethyl-1,2-dihydronaphthalene (TDN)
Introduction:
1,1,6-Trimethyl-1,2-dihydronaphthalene, commonly known by the acronym TDN, is a C13-norisoprenoid aromatic compound.[1] While not as widely known in general organic synthesis, it holds significant interest in the field of enology, the science of wine and winemaking. It is a key aroma compound, particularly in aged Riesling wines, where it is responsible for the characteristic "petrol" or "kerosene" note.[1][2] Understanding the chemical structure, properties, and synthesis of TDN is crucial for researchers in food chemistry, analytical chemistry, and sensory science, as well as for professionals in the wine industry seeking to control its formation and impact on wine quality. This guide provides a comprehensive overview of the chemical and physical properties of TDN, a detailed synthesis protocol, and a discussion of its relevance and applications.
Chemical Structure and Identification
The chemical structure of 1,1,6-Trimethyl-1,2-dihydronaphthalene consists of a dihydronaphthalene core with three methyl group substituents. Two of these methyl groups are located at the C1 position, and one is at the C6 position.
Caption: Chemical structure of 1,1,6-Trimethyl-1,2-dihydronaphthalene (TDN).
Key Identifiers:
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IUPAC Name: 1,1,6-Trimethyl-1,2-dihydronaphthalene[1]
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Molecular Formula: C₁₃H₁₆[2]
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Molecular Weight: 172.27 g/mol [2]
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InChI Key: RTUMCNDCAVLXEP-UHFFFAOYSA-N[1]
Physicochemical Properties
A summary of the key physicochemical properties of TDN is presented in the table below. This data is essential for its handling, purification, and analytical identification.
| Property | Value | Source |
| Appearance | Colorless to light yellow liquid | ChemBK |
| Odor | Aromatic, described as "petrol" or "kerosene" | [1][2] |
| Boiling Point | 115 °C at 18 Torr | [1] |
| Solubility | Soluble in organic solvents such as ethers, chlorinated hydrocarbons, and alcohols. | ChemBK |
Synthesis of 1,1,6-Trimethyl-1,2-dihydronaphthalene (TDN)
The synthesis of high-purity TDN is critical for its use as an analytical standard in sensory and physicochemical analyses of wine. An optimized laboratory-scale synthesis has been developed, which can utilize either α-ionone or β-ionone as starting materials.[3] The following protocol details a reliable method for the preparation of TDN.
Reaction Scheme:
Caption: Synthetic pathway for 1,1,6-Trimethyl-1,2-dihydronaphthalene (TDN).
Experimental Protocol:
This protocol is adapted from an optimized method for the synthesis and purification of TDN.[3]
Step 1: Synthesis of Ionene (1,1,6-trimethyl-1,2,3,4-tetrahydronaphthalene)
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Place α-ionone or β-ionone (15.4 g, 80 mmol) and iodine (0.3 g, 1.18 mmol) in a 250-mL flask equipped with a thermometer.
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Dissolve the iodine by stirring and gentle heating.
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Slowly heat the mixture in an oil bath until an exothermic reaction commences (approximately 100-120 °C).
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Immediately remove the flask from the oil bath. The temperature will rise to about 200-220 °C.
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After the exothermic reaction subsides, allow the mixture to cool to room temperature.
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The crude product is a dark violet, viscous liquid and can be used in the next step without further purification.
Expertise & Experience Insight: The exothermic nature of this cyclization reaction requires careful temperature control. Removing the heat source once the reaction initiates is crucial to prevent overheating and potential side reactions. The use of iodine as a catalyst is a classic method for this type of cyclization.
Step 2: Allylic Bromination
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Dissolve the crude ionene (9.11 g, 50 mmol) in distilled carbon tetrachloride (CCl₄, 100 mL) in a two-necked flask fitted with a thermometer and a reflux condenser.
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Add N-bromosuccinimide (NBS, 11.50 g, 64.6 mmol) and benzoyl peroxide (100 mg) to the solution.
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Heat the mixture and irradiate it with a 100 W tungsten lightbulb. An exothermic reaction will start at approximately 70 °C.
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Stop heating and once the reaction subsides, reflux the mixture for an additional 15 minutes.
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Cool the reaction mixture and filter to remove the succinimide byproduct. Wash the collected succinimide with a small amount of CCl₄ (10 mL).
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The filtrate, containing the allylic bromination product, is used directly in the next step.
Trustworthiness Note: The use of a radical initiator (benzoyl peroxide) and light is a standard and reliable method for initiating allylic bromination with NBS. The reaction's progress can be monitored by the consumption of the dense NBS, which is replaced by the less dense succinimide floating on the CCl₄.
Step 3: Dehydrobromination to form TDN
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Combine the filtrate from the previous step with quinoline (20 mL) in a flask equipped for distillation.
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Heat the mixture in an oil bath at 150-160 °C.
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The crude TDN will distill along with some quinoline.
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Wash the distillate with 1 M sulfuric acid (H₂SO₄) to remove the quinoline, followed by a wash with a saturated sodium bicarbonate (NaHCO₃) solution, and finally with water.
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Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and remove the solvent under reduced pressure.
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The crude TDN can be further purified by vacuum distillation or column chromatography to achieve high purity (≥99.5%).
Authoritative Grounding: The elimination of HBr from the allylic bromide using a non-nucleophilic base like quinoline at elevated temperatures is a well-established method for the formation of alkenes.
Chemical Reactions and Applications
The primary significance of 1,1,6-trimethyl-1,2-dihydronaphthalene lies in its role as a potent aroma compound in wine.[1] Its formation in wine is a slow process resulting from the acid-catalyzed degradation of carotenoid precursors, such as lutein, during aging.[1] The concentration of TDN in wine is influenced by various factors including grape variety, viticultural practices, and wine storage conditions.
From a chemical reactivity perspective, the dihydronaphthalene core of TDN contains a double bond that can undergo typical alkene reactions such as hydrogenation and electrophilic addition. The aromatic portion of the molecule can undergo electrophilic aromatic substitution, although the substitution pattern will be directed by the existing alkyl groups.
In the context of drug development and broader chemical research, while TDN itself is not a primary focus, the dihydronaphthalene scaffold is present in various biologically active molecules. Therefore, the synthesis and understanding of the chemistry of substituted dihydronaphthalenes like TDN can be relevant to the development of new synthetic methodologies for more complex targets.
Conclusion
1,1,6-Trimethyl-1,2-dihydronaphthalene is a molecule of significant interest, particularly in the realm of food and beverage chemistry. Its distinct aroma profile has a profound impact on the sensory characteristics of aged wines. The synthetic route presented in this guide provides a reliable method for obtaining high-purity TDN, which is essential for its use as an analytical standard. Further research into the precursors and formation pathways of TDN in natural products continues to be an active area of investigation, with implications for controlling the flavor and aroma profiles of various consumer products.
References
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Dobrydnev, A., Tarasov, A., Müller, N., Volovenko, Y., Rauhut, D., & Jung, R. (2020). An optimized method for synthesis and purification of 1,1,6-trimethyl-1,2-dihydronaphthalene (TDN). MethodsX, 7, 100759. [Link]
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Wikipedia. (n.d.). 1,1,6-Trimethyl-1,2-dihydronaphthalene. [Link]
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ChemBK. (2024, April 9). 1,1,6-TRIMETHYL-1,2-DIHYDRONAPHTHALENE. [Link]
